Product packaging for Isocyanato(oxo)sulfanium(Cat. No.:CAS No. 922493-26-3)

Isocyanato(oxo)sulfanium

Cat. No.: B14198152
CAS No.: 922493-26-3
M. Wt: 90.08 g/mol
InChI Key: GNEIEMNCIIOWBV-UHFFFAOYSA-N
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Description

Isocyanato(oxo)sulfanium is a specialized chemical reagent designed for research applications in organic synthesis and materials science. It belongs to the highly reactive isocyanate family, characterized by the functional group R-N=C=O . This structure makes it a valuable electrophile for developing novel polymers, including polyurethanes and polyureas, which are foundational to coatings, adhesives, and high-performance elastomers . Its mechanism of action involves nucleophilic addition reactions, where the electrophilic carbon of the isocyanate group readily reacts with compounds containing hydroxyl groups (like alcohols) to form urethane linkages, or with amines to form urea bonds . This reactivity is exploited in the synthesis of custom polymeric materials with tailored properties. As a research tool, it is essential for exploring new synthetic pathways and formulating advanced materials. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct use in humans, in diagnostic procedures, or for any therapeutic purposes . Researchers should handle this compound with appropriate safety precautions, as isocyanates can pose respiratory and dermal hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CNO2S+ B14198152 Isocyanato(oxo)sulfanium CAS No. 922493-26-3

Properties

CAS No.

922493-26-3

Molecular Formula

CNO2S+

Molecular Weight

90.08 g/mol

IUPAC Name

isocyanato(oxo)sulfanium

InChI

InChI=1S/CNO2S/c3-1-2-5-4/q+1

InChI Key

GNEIEMNCIIOWBV-UHFFFAOYSA-N

Canonical SMILES

C(=N[S+]=O)=O

Origin of Product

United States

Conceptual Foundations and Theoretical Perspectives on Isocyanato Oxo Sulfanium Chemistry

Theoretical Frameworks for Hypervalent Sulfur Species and Isocyanates

The stability and reactivity of the isocyanato(oxo)sulfanium cation are governed by the intricate electronic and bonding environment of its core atoms.

Hypervalent molecules are those in which a central atom appears to have more bonds than allowed by the octet rule. britannica.com The concept of hypervalency is crucial for describing species like sulfonium (B1226848) ([SR₃]⁺) and oxosulfonium ([R₂S(O)]⁺) cations. britannica.comnumberanalytics.com

Quantum mechanical calculations provide a robust framework for understanding hypervalency. numberanalytics.com Molecular orbital (MO) theory explains the bonding in hypervalent sulfur compounds without necessarily invoking d-orbital participation, which was an earlier, now less favored, explanation. numberanalytics.comresearchgate.net Instead, the model involves resonance structures and the formation of three-center, four-electron (3c-4e) bonds. For a cation like this compound, the sulfur atom would be in a hypervalent state. nih.govfiveable.me

Sulfonium ions that have three different substituents are chiral due to their pyramidal structure and can be resolved into stable enantiomers. wikipedia.org The barrier to inversion for these ions is significant, ranging from 100 to 130 kJ/mol. wikipedia.org The structure of the trimethylsulfonium (B1222738) cation, (CH₃)₃S⁺, shows C-S-C bond angles of 102° and C-S bond distances of 177 picometers. wikipedia.org Quantum chemistry simulations on the simple sulfonium cation, H₃S⁺, have been used to study its electronic structure and fragmentation pathways. arxiv.org

Oxosulfonium ylides, which are related to oxosulfonium cations, feature a structure analogous to sulfones. britannica.com The stability of the negative charge on the adjacent carbon in these ylides is a key feature of their chemistry. britannica.com

The nature of the bonds between sulfur and its neighboring oxygen and nitrogen atoms is fundamental to the structure and reactivity of the this compound cation.

Sulfur-Oxygen (S-O) Bond: The S-O bond is polar due to the difference in electronegativity between sulfur (2.58) and oxygen (3.44). libretexts.org The characteristics of the S-O bond can vary significantly depending on the molecular environment. For instance, generalized valence bond and RCCSD(T)-F12 calculations on HSO and SOH isomers show that the S-O bond is shorter and stronger in HSO (1.485 Å, 100.3 kcal/mol) compared to SOH (1.632 Å, 78.8 kcal/mol). acs.org This difference is attributed to the presence of a "recoupled pair bond" in the π system of HSO. acs.org In hypervalent sulfur compounds, the S-O bond often has significant ionic character. researchgate.net

Sulfur-Nitrogen (S-N) Bond: Similar to the S-O bond, the S-N bond is also polar. Sulfur atoms can engage in noncovalent interactions, known as sulfur bonding, with Lewis bases like nitrogen. acs.org These interactions are important in various chemical and biological systems. nih.govacs.org The geometry of these interactions is a key aspect, with specific bond distances and angles being characteristic. acs.org Theoretical analyses using methods like Atoms-in-Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) have been employed to describe these S···N interactions in detail. nih.govresearchgate.net

The isocyanate (–N=C=O) group is highly reactive, primarily due to the electrophilic nature of the central carbon atom. mdpi.com Quantum chemical calculations are instrumental in understanding and predicting the reactivity of isocyanates. frontiersin.org

First-principles methods have been extensively used to study the reaction pathways of isocyanates, often focusing on simple molecules like isocyanic acid (HNCO) or the isocyanate ion (NCO⁻). mdpi.com These studies have explored reactions such as addition reactions with compounds containing active hydrogens (alcohols, amines, water) and self-addition reactions like cyclotrimerization. mdpi.com

Quantum-chemical studies on the reactions of aryl isocyanates with alcohols have shown that these reactions proceed through asymmetric concerted transition states. colab.wsresearchgate.net The reactivity of the isocyanate group can be influenced by the molecular structure it is part of. For instance, in lignin-based polymers, the reactivity of the isocyanate group is a key factor in the formation of polyurethanes. frontiersin.org

Computational Modeling of this compound Structural Motifs

Due to the likely esoteric nature of this compound, direct computational studies are scarce. However, a wealth of computational data exists for related sulfur-containing cations and isocyanate systems, which can provide insights into the expected structural and electronic properties of the target molecule.

Ab initio and DFT methods are powerful tools for investigating the geometries, energies, and vibrational frequencies of molecules. acs.org These methods have been widely applied to sulfur compounds and isocyanates.

For example, DFT calculations using the B3LYP functional have been employed to investigate the reaction mechanism of chlorosulfonyl isocyanate with a carbonyl group, successfully identifying the transition states and intermediates. beilstein-journals.org Similarly, the rearrangement of phenylnitrile oxide to phenyl isocyanate catalyzed by sulfur dioxide has been studied in detail using DFT and high-accuracy methods like DLPNO-CCSD(T), revealing the reaction pathways and the role of the catalyst. chemrxiv.org

Computational studies on silylated sulfonium ions, such as [(Me₃Si)₃S]⁺, have been performed to understand their structure, bonding, and thermodynamics. nih.gov These studies often involve geometry optimizations and frequency calculations to characterize the stationary points on the potential energy surface. beilstein-journals.org

The choice of theoretical level is critical for obtaining accurate results. For instance, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2, MP3, MP4) can provide a better treatment of electron correlation compared to the Hartree-Fock (HF) method. uni-miskolc.hu

Noncovalent interactions play a significant role in the structure and function of molecules containing sulfur and isocyanate groups. acs.orgacs.org Sulfur, being a highly polarizable atom, can participate in various noncovalent interactions, including hydrogen bonds, sulfur-π interactions, and S-lone pair interactions. acs.org

The importance of these interactions has been confirmed in various systems. For example, in thiopeptide antibiotics, electrostatic and dispersion contributions from sulfur-based noncovalent interactions are predicted to be significant. acs.org In isocyanate systems, noncovalent interactions like π-stacking and van der Waals forces have been suggested as stabilizing mechanisms for dimers of diphenyl diisocyanate. mdpi.com

Computational studies have also highlighted the ability of sulfur to interact with π systems. nih.govsoton.ac.uk These interactions are often favored over those involving oxygen, with the exception of strong interactions like the O(lp)···heteroarene interaction. soton.ac.uk The ability of sulfur to engage with a wide range of π systems is attributed to its high polarizability. soton.ac.uk

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive and systematic search of scientific literature and chemical databases, it has been determined that there is no available scientific information or data for a chemical compound named "this compound." The complete absence of research on this specific molecule makes it impossible to generate the requested detailed and scientifically accurate article.

Extensive searches were conducted using a variety of keywords and strategies, including:

Direct searches for "this compound" and its potential structural variations.

Inquiries into computational chemistry databases for molecular dynamics simulations, conformational analyses, and predictive studies on related structures.

Exploration of literature concerning sulfonium compounds, isocyanates, and molecules containing sulfur-oxygen-nitrogen bonds.

These efforts did not yield any publications, theoretical studies, or database entries for "this compound." This suggests that the compound is likely a hypothetical molecule that has not been synthesized or computationally investigated. The scientific community has not published any findings regarding its existence, stability, reactivity, or any of the other properties requested in the article outline.

While related classes of compounds, such as sulfonyl isocyanates and isocyanate radicals, have been the subject of scientific study, the specific structural and chemical entity of "this compound" remains uncharacterized in the available scientific domain. Therefore, the generation of an article with the requested level of detail and accuracy, including data tables and research findings, cannot be fulfilled.

Reaction Mechanisms and Reactivity Studies of Isocyanato Oxo Sulfanium Systems

Reaction Kinetics and Mechanistic Elucidation

Computational Validation of Proposed Reaction Pathways

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of isocyanato(oxo)sulfanium systems. These studies provide valuable insights into transition state geometries, activation energies, and the thermodynamic favorability of different reaction pathways, often corroborating or refining experimentally observed outcomes.

One of the most studied reactions is the [2+2] cycloaddition with alkenes to form β-lactams. Computational studies have revealed a mechanistic dichotomy that is highly dependent on the electronic properties of the alkene. For electron-deficient alkenes, a concerted pathway is generally favored. researchgate.netresearchtrends.net Conversely, with electron-rich alkenes, a stepwise mechanism involving a 1,4-diradical intermediate, formed via a single electron transfer (SET) process, is often the lower energy pathway. researchtrends.net Kinetic and computational data for the reaction of chlorosulfonyl isocyanate (CSI) with various alkenes support this dual-pathway hypothesis. researchgate.netresearchtrends.net

For instance, DFT calculations on the reaction of CSI with monofluoroalkenes indicate that the presence of a vinyl fluorine atom raises the energy of a stepwise transition state, thereby favoring a concerted, albeit sluggish, reaction. researchgate.net In another study, the anomalous addition of CSI to an imide carbonyl group was investigated using DFT calculations at the B3LYP/6-311G++(d,p) level. The calculations supported a mechanism involving the initial formation of a four-membered urethane (B1682113) ring, followed by the release of carbon dioxide to form an imine. The computed relative energy profile successfully predicted the kinetically favored product, consistent with experimental observations. beilstein-journals.orgnih.gov

The table below summarizes key findings from computational studies on the reaction of CSI with different substrates, highlighting the calculated energy barriers that help to predict the most likely reaction pathway.

Reaction SystemComputational MethodProposed PathwayKey Findings
CSI + MonofluoroalkenesDFTConcertedA vinyl fluorine atom disfavors a stepwise pathway by raising the transition state energy. researchgate.net
CSI + Electron-rich AlkenesDFTStepwise (Single Electron Transfer)A 1,4-diradical intermediate is formed, which is supported by NMR line-broadening studies. researchtrends.net
CSI + Imide CarbonylB3LYP/6-311G++(d,p)StepwiseThe formation of the observed ylidenesulfamoyl chloride is kinetically more favorable by 3.6 kcal/mol over a competing pathway. beilstein-journals.org

These computational validations are crucial for understanding the underlying principles governing the reactivity of this compound systems and for designing new synthetic methodologies.

Reactivity with Diverse Substrates and Reagents

The high electrophilicity of this compound compounds drives their reactivity with a wide array of nucleophilic substrates. This section explores their addition to various unsaturated systems, their role in heterocycle synthesis, and their interactions with Lewis acids and bases.

This compound reagents, particularly CSI, readily undergo addition reactions with a variety of unsaturated functional groups. Their [2+2] cycloaddition with alkenes to produce N-sulfonyl-β-lactams is a synthetically valuable transformation. acs.orgeiu.edu The mechanism, as discussed previously, can be either concerted or stepwise depending on the alkene's substituents. researchgate.netresearchtrends.net

Reactions with alkynes can also lead to four-membered ring systems. For example, the reaction of dibenzoylacetylene (B1330223) with phenylsulfonyl isocyanate in the presence of a trivalent phosphorus nucleophile has been shown to produce novel β-lactam derivatives. researchgate.net

The addition to carbonyl groups is another important reaction class. An interesting case is the reaction of CSI with an imide, where addition occurs at a carbonyl group, leading to a sulfamoyl chloride derivative after rearrangement and loss of CO2. beilstein-journals.orgnih.govresearcher.life This demonstrates the ability of the this compound system to react with less activated carbonyls, a process that has been rationalized by theoretical computations showing a kinetically favorable pathway. beilstein-journals.org

Reactions with imines can lead to the formation of 1,3-diazetidinones or 2,3-dihydro-4H-1,3,5-oxadiazinones. DFT calculations have been employed to rationalize the experimental outcomes of these reactions, indicating that the initial step is the formation of an iminium intermediate. The subsequent nucleophilic attack can occur from either the nitrogen or oxygen of the isocyanate, leading to different heterocyclic products. researchgate.net

The following table provides an overview of the types of products formed from the addition of sulfonyl isocyanates to various unsaturated systems.

Unsaturated SystemReagentProduct Type
AlkeneChlorosulfonyl IsocyanateN-sulfonyl-β-lactam acs.orgeiu.edu
AlkynePhenylsulfonyl Isocyanateβ-lactam derivative researchgate.net
Carbonyl (Imide)Chlorosulfonyl IsocyanateYlidenesulfamoyl chloride beilstein-journals.orgnih.govresearcher.life
ImineAryl Isocyanate1,3-Diazetidinone or 2,3-dihydro-4H-1,3,5-oxadiazinone researchgate.net

The reaction of this compound systems with carbonyl compounds provides a versatile route for the synthesis of various heterocycles. As mentioned, the reaction of CSI with an imide carbonyl leads to a complex rearrangement to form a ylidenesulfamoyl chloride. beilstein-journals.orgnih.gov The proposed mechanism, supported by DFT calculations, involves the initial formation of a four-membered urethane ring intermediate which then undergoes decarboxylation. beilstein-journals.org This reaction highlights the potential for complex cascade processes initiated by the addition of the sulfonyl isocyanate to a carbonyl group.

The versatility of sulfonyl isocyanates in heterocyclic synthesis is further demonstrated by their use in constructing a range of other ring systems, although detailed computational studies for each case are not always available. The electrophilic nature of the isocyanate carbon and the sulfonyl sulfur allows for various modes of cyclization depending on the substrate and reaction conditions.

The reactivity of this compound systems can be significantly influenced by the presence of Lewis acids and bases. Lewis acids can coordinate to the oxygen atoms of the sulfonyl or isocyanate groups, thereby increasing the electrophilicity of the sulfur and carbon centers, respectively. This activation can lead to enhanced reaction rates and altered selectivities. While the general principle of Lewis acid catalysis is well-established for isocyanates, specific computational studies on the interaction of Lewis acids with this compound systems are an emerging area of research.

Conversely, Lewis bases can interact with the electrophilic centers of the this compound compound. For instance, trivalent phosphorus nucleophiles have been used to mediate the reaction of sulfonyl isocyanates with alkynes, suggesting the formation of a phosphonium (B103445) intermediate that facilitates the subsequent cyclization. researchgate.net These interactions are crucial for expanding the synthetic utility of this class of reagents.

Analytical and Spectroscopic Characterization Methodologies for Isocyanato Oxo Sulfanium

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no published research on the NMR spectroscopic characterization of Isocyanato(oxo)sulfanium. Therefore, no data is available for the following subsections.

Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Assignment

No multidimensional NMR studies have been performed on this compound.

Dynamic NMR Spectroscopy for Elucidating Conformational Equilibria and Exchange Processes

The conformational dynamics of this compound have not been investigated by dynamic NMR spectroscopy.

Solid-State NMR for Investigating Crystalline Forms

There are no reports on the solid-state NMR analysis of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy data (FTIR and Raman) for this compound is not available in the scientific literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

No FTIR spectra of this compound have been reported.

Raman Spectroscopy for Complementary Vibrational Information

No Raman spectroscopic studies have been conducted on this compound.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its covalent structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

In a hypothetical crystallographic study, this compound cation could be isolated as a salt with a large, non-coordinating anion, such as hexafluoroantimonate(V) ([SbF₆]⁻), to facilitate crystallization. The analysis of a single crystal would yield detailed structural parameters.

Hypothetical Crystallographic Data for [OSNCO][SbF₆]

ParameterHypothetical Value
Chemical FormulaCF₆NOSSb
Formula Weight319.83 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)6.52, 10.85, 12.33
α, β, γ (°)90, 98.5, 90
Volume (ų)862.4
Z (formula units/cell)4
Calculated Density (g/cm³)2.465

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic data.

The key structural insights from such a study would be the precise bond lengths and angles within the this compound cation. The S-N, N-C, C-O, and S-O bond lengths would be critical in understanding the bonding nature, such as the degree of double bond character in the S-O and N-C-O linkages. The geometry around the sulfur atom, which is expected to be trigonal pyramidal, would also be confirmed.

Hypothetical Bond Lengths and Angles for the this compound Cation

Bond/AngleHypothetical Value
S=O Bond Length1.45 Å
S-N Bond Length1.68 Å
N=C Bond Length1.22 Å
C=O Bond Length1.17 Å
O-S-N Angle106.5°
S-N-C Angle125.0°
N-C-O Angle178.5°

Note: The data in this table is hypothetical, based on known values for similar chemical bonds, and illustrates expected findings.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, thereby confirming its elemental composition. The compound would likely be analyzed using soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), to observe the intact molecular ion, [OSNCO]⁺.

The expected exact mass of the most abundant isotopes (¹⁶O, ³²S, ¹⁴N, ¹²C) for the [OSNCO]⁺ cation is 89.9619 Da. Observation of a peak at this m/z value would provide strong evidence for the formation of the target cation.

Upon collisional activation in the mass spectrometer (MS/MS analysis), the this compound ion would be expected to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to elucidate the compound's structure.

Hypothetical Mass Spectrometry Data for this compound

m/z (Da)Proposed Fragment IonIdentity
89.9619[OSNCO]⁺Molecular Ion
48.0034[SO]⁺Loss of NCO radical
42.0106[NCO]⁺Cleavage of the S-N bond

Note: The data in this table is hypothetical and illustrates a plausible fragmentation pathway for the proposed structure.

The primary fragmentation pathways would likely involve the cleavage of the relatively weak S-N bond. This could lead to the formation of a sulfoxide (B87167) cation radical ([SO]⁺) at m/z 48 or an isocyanate cation ([NCO]⁺) at m/z 42. The relative abundance of these fragment ions would offer further insight into the stability of the different components of the parent molecule.

Advanced Chemical Applications and Functionalization Pathways of Isocyanato Oxo Sulfanium

Isocyanato(oxo)sulfanium in Catalysis

The combination of a Lewis acidic sulfur center and a reactive isocyanate group within the same molecule positions this compound as a potentially valuable species in catalysis. Its application could span from acting as a transient species to a tunable catalyst for stereoselective transformations.

Role as a Transient Catalyst or Intermediate in Organic Transformations

This compound is postulated to serve as a transient catalyst or a reactive intermediate in a variety of organic transformations. The sulfonium (B1226848) moiety, particularly when activated, can act as a good leaving group or facilitate reactions through the formation of sulfonium ylides. nii.ac.jp In processes such as the Swern oxidation, activated sulfonium species are key intermediates. scholaris.ca Similarly, this compound could participate in reactions where the isocyanate group is delivered to a substrate, followed by the departure of a stable sulfur-containing byproduct.

Mechanistic studies on related sulfonium salts in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, indicate that the catalytic effect is induced by the ligation of substrates to the σ-holes on the sulfur atom. colab.wsresearchgate.net This suggests that the sulfonium center in this compound could activate electrophiles, facilitating nucleophilic attack. The isocyanate group could either be a spectator or a participant in such catalytic cycles.

Potential in Asymmetric Catalysis through Chiral Variants

The development of chiral variants of this compound opens a theoretical avenue for its application in asymmetric catalysis. Chiral sulfonium salts have already demonstrated their utility as effective catalysts in enantioselective reactions. nii.ac.jp For example, chiral bifunctional trialkylsulfonium salts have been successfully employed in highly enantioselective conjugate additions under phase-transfer conditions. nii.ac.jp

By analogy, a chiral this compound, where chirality is introduced either at the sulfur center or through a chiral backbone, could be a powerful catalyst. The synthesis of such chiral variants might draw from established methods for preparing chiral sulfinyl compounds, which are precursors to more complex chiral sulfur species. acs.org The preparation of chiral sulfinates from chiral alcohols like menthol (B31143) is a well-established strategy that could be adapted. acs.org

The catalytic cycle in a potential asymmetric transformation would likely involve the coordination of a substrate to the chiral sulfonium center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The isocyanate functionality could play a secondary role in modulating the steric and electronic properties of the catalyst or could be directly involved in the reaction, leading to the formation of chiral products containing a carbamoyl (B1232498) or related moiety. The design of such catalysts would be guided by principles similar to those used for other chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), which have proven effective in a range of asymmetric transformations. sigmaaldrich.com

Modulation of Catalytic Activity via Structural Modification

The catalytic activity of this compound could, in principle, be finely tuned through structural modifications. The electronic and steric properties of the substituents on the sulfur atom would significantly influence its Lewis acidity and, consequently, its catalytic efficacy. This principle is well-documented for other sulfonium salt catalysts. colab.wsresearchgate.netchemrxiv.org

For instance, the introduction of electron-withdrawing groups on the organic backbone attached to the sulfur would enhance its positive charge, increasing its Lewis acidity and potentially accelerating reactions that rely on electrophile activation. Conversely, electron-donating groups would decrease its Lewis acidity. The nature of the counter-ion associated with the sulfonium salt also plays a critical role in its catalytic activity, as demonstrated in studies where different anions were shown to modulate the catalytic performance of sulfonium salts. colab.ws

Furthermore, the solvent can have a profound impact on the catalytic activity by influencing the solvation of the catalyst and the reactants. chemrxiv.org The choice of solvent can either enhance or suppress the catalytic activity by affecting the equilibrium concentration of the reactive catalyst-substrate complexes. chemrxiv.org In the context of this compound, the interplay between the substituents, the counter-ion, and the solvent would provide a rich platform for modulating its catalytic behavior to suit specific organic transformations.

Synthetic Utility beyond Direct Reactivity

Beyond its potential catalytic applications, this compound could serve as a valuable building block in synthetic chemistry, particularly in the construction of complex molecules such as heterocycles and advanced polymers.

Precursor for the Synthesis of Complex Heterocyclic Compounds

The isocyanate functionality is a well-known precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. francis-press.com Isocyanates readily react with various nucleophiles to form intermediates that can undergo subsequent cyclization reactions. For example, the reaction of isocyanates with amines can lead to ureas, which can then be cyclized to form various heterocyclic systems. organic-chemistry.org

This compound could serve as a precursor for novel heterocyclic structures. The intramolecular reaction between the isocyanate group and a suitably positioned nucleophile on the organic backbone of the molecule could lead to the formation of unique sulfur-containing heterocycles. Alternatively, intermolecular reactions with difunctional reagents could provide access to a diverse array of heterocyclic compounds. The sulfonium moiety could act as a leaving group in these transformations, facilitating the cyclization step. The synthesis of complex heterocyclic systems often relies on such versatile building blocks. google.comcem.com

Building Block in Polymer Chemistry for Advanced Materials

Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes. scholaris.ca The reactivity of the isocyanate group towards alcohols and amines allows for the formation of carbamate (B1207046) and urea (B33335) linkages, respectively, which form the backbone of these polymers.

The incorporation of this compound into a polymer backbone could lead to the development of advanced materials with unique properties. The sulfonium group, being cationic, could impart interesting characteristics such as improved thermal stability, water solubility, and antimicrobial activity. rsc.orgacs.org For example, polysulfonium-functionalized polyoxazolidones have been synthesized and shown to be water-soluble with high thermal stability. rsc.orgacs.org

The synthesis of such polymers could be envisioned through the copolymerization of an this compound monomer with suitable comonomers. The resulting polymers would possess both the versatile reactivity of the isocyanate group (if not consumed in the polymerization) and the unique properties conferred by the sulfonium cation. Post-polymerization modification of polymers containing sulfonium groups is also a viable strategy for creating functional materials. rsc.org

Data Tables

Table 1: Potential Catalytic Applications of this compound Derivatives

Catalyst VariantTarget ReactionPotential Advantage
Achiral this compoundMulticomponent ReactionsActivation of electrophiles via Lewis acidic sulfur center.
Chiral this compoundAsymmetric Conjugate AdditionHigh enantioselectivity through a chiral microenvironment.
Structurally Modified this compoundVarious Organic TransformationsTunable reactivity and selectivity based on electronic and steric factors.

Table 2: Potential Synthetic Applications of this compound as a Building Block

Application AreaSynthetic StrategyResulting Product
Heterocyclic SynthesisIntramolecular or intermolecular cyclizationNovel sulfur-containing heterocyclic compounds.
Polymer ChemistryCopolymerization with suitable monomersAdvanced polymers with enhanced thermal stability and water solubility.

Generation of Reactive Intermediates for Downstream Synthesis

The generation of reactive intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Compounds related to this compound, such as sulfonyl isocyanates and intermediates from the reaction of sulfoxides with isonitrile precursors, serve as potent sources of reactive species for a variety of downstream synthetic transformations.

One notable example is the use of sulfonyl isocyanates, which are highly reactive electrophiles. acs.orgelectronicsandbooks.com Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon. electronicsandbooks.comrsc.org These compounds readily react with nucleophiles, generating a range of intermediates that can be trapped or can undergo further reactions. For instance, the reaction of aryl sulfonyl isocyanates with non-proton nucleophiles can generate highly reactive nitrogen anions in situ, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. rsc.org

Another relevant pathway involves the oxidation of isonitriles by sulfoxides, such as dimethyl sulfoxide (B87167) (DMSO), which is proposed to proceed through sulfonium intermediates. nih.govresearchgate.netacs.org In a process catalyzed by trifluoroacetic anhydride (B1165640) (TFAA), the sulfoxide is activated, and subsequent reaction with an isonitrile leads to the formation of an isocyanate and dimethyl sulfide (B99878). nih.govacs.org The transient sulfonium species formed during this process are key reactive intermediates that facilitate the oxidation. This method provides a mild and rapid route to isocyanates, which are themselves valuable building blocks for further synthesis. nih.govresearchgate.net

Furthermore, the chemistry of sulfoxonium ylides offers a pathway to complex molecules containing related structural motifs. These ylides, which are zwitterionic species with a positively charged sulfoxonium core and a negatively charged adjacent carbon, are versatile reagents in organic synthesis. mdpi.comacs.org Their reaction with isocyanates provides a direct, atom-economical route to α-carbonyl-α'-amide sulfoxonium ylides. acs.orgnih.govresearchgate.netacs.org These products can be considered stable intermediates that carry the potential for further functionalization.

The following table summarizes selected examples of the generation of reactive intermediates from related sulfur-nitrogen compounds.

PrecursorReagent/ConditionReactive IntermediateDownstream Application
Aryl Sulfonyl IsocyanateGrignard ReagentMagnesium-containing intermediateSynthesis of bromo-lactams
IsonitrileDMSO/TFAAPutative Sulfonium IntermediateSynthesis of Isocyanates
β-Ketosulfoxonium YlideIsocyanateZwitterionic AdductSynthesis of α-carbonyl-α'-amide sulfoxonium ylides

Controlled Functionalization and Derivatization

The presence of multiple reactive sites in molecules containing sulfonium/sulfoxonium and isocyanato-derived functionalities allows for controlled and selective transformations, leading to a diverse array of derivatized products.

The sulfonium or sulfoxonium center in these types of compounds is a hub of reactivity. In sulfoxonium ylides, the positively charged sulfur atom stabilizes an adjacent carbanion, making it a potent nucleophile. mdpi.com However, the sulfur center itself can undergo reactions. For example, in the context of α-carbonyl-α'-amide sulfoxonium ylides formed from the reaction of β-ketosulfoxonium ylides and isocyanates, the entire sulfoxonium ylide moiety can act as a leaving group in subsequent transformations, effectively serving as a carbene equivalent. acs.org

While direct functionalization at the sulfur atom of a pre-formed "this compound" is not documented, the synthesis of related N-functionalized sulfonimidamides provides a useful analogy. Sulfonimidamides, which are isoelectronic with sulfones, can be N-functionalized through reactions with various electrophiles. nih.gov For instance, the reaction of =NH sulfonimidamides with isocyanates yields urea derivatives, demonstrating that the nitrogen attached to the sulfur can be readily derivatized. nih.gov This suggests that a hypothetical this compound could potentially undergo reactions involving the nitrogen atom, which is directly bonded to the sulfur center.

The isocyanato group is exceptionally versatile and undergoes a wide range of transformations, primarily through nucleophilic attack at the central carbon atom. In sulfonyl isocyanates, this reactivity is significantly enhanced. electronicsandbooks.comrsc.org These compounds react readily with alcohols to form sulfonylcarbamates and with amines to form sulfonylureas, often in quantitative yields. acs.org

Chlorosulfonyl isocyanate (CSI) is a particularly reactive example, serving as a powerful tool for introducing the sulfamoyl group (-SO2NH-). arxada.com It reacts with a diverse range of nucleophiles, including amines, alcohols, and even C-H acids, at the highly electrophilic isocyanate carbon. arxada.com

The reaction of β-ketosulfoxonium ylides with isocyanates to form α-carbonyl-α'-amide sulfoxonium ylides is a prime example of a transformation involving the isocyanate group. acs.orgnih.gov In this reaction, the nucleophilic carbon of the ylide attacks the electrophilic carbon of the isocyanate, leading to the formation of a new carbon-carbon bond and a subsequent proton transfer to form the stable ylide product. acs.org A proposed mechanism involves the initial formation of a zwitterionic intermediate which then rearranges. acs.org

The table below presents examples of transformations involving the isocyanato group in related sulfur-containing compounds.

Sulfur-Isocyanate CompoundNucleophileProduct Type
p-Toluenesulfonyl IsocyanateAlcohols/AminesSulfonylcarbamates/Sulfonylureas
Chlorosulfonyl IsocyanateOlefinsβ-Lactam-N-sulfonyl chlorides
Phenyl Isocyanateβ-Ketosulfoxonium Ylideα-Carbonyl-α'-amide sulfoxonium ylide

The strategic combination of the reactivity at the sulfur center and the isocyanato group allows for the directed synthesis of complex, multifunctional molecules. The products of the initial functionalization often contain reactive handles that can be used for subsequent transformations.

For example, the α-carbonyl-α'-amide sulfoxonium ylides synthesized from isocyanates and β-ketosulfoxonium ylides are themselves multifunctional molecules. nih.govacs.org They possess a keto group, an amide group, and the sulfoxonium ylide functionality. These groups can be selectively manipulated in subsequent synthetic steps. The ylide moiety can be used in cyclopropanation reactions or as a precursor to carbenes for insertion reactions, while the amide and keto groups can undergo their own characteristic reactions. acs.org

The use of sulfonyl isocyanates in cycloaddition reactions is another powerful strategy for constructing multifunctional cyclic compounds. For example, the [2+2] cycloaddition of chlorosulfonyl isocyanate to olefins yields N-sulfonyl-β-lactams. The resulting N-sulfonyl group can be removed under reductive conditions, providing access to N-unsubstituted β-lactams, which are important structural motifs in medicinal chemistry.

The synthesis of N-cyano-sulfoximineurea derivatives as potent inhibitors of the NLRP3 inflammasome illustrates the sophisticated construction of multifunctional molecules. nih.gov This synthesis involves the coupling of a sulfinimidoyl chloride with an isocyanate to form a sulfinylurea, which is then oxidized and reacted with cyanamide (B42294) to install the N-cyano-sulfoximine functionality. nih.gov This multi-step sequence highlights how the reactivity of sulfur- and isocyanate-containing intermediates can be harnessed to build complex, biologically active molecules.

Future Directions and Research Challenges in Isocyanato Oxo Sulfanium Chemistry

Exploration of Novel Synthetic Routes under Mild Conditions

The synthesis of a thermally and chemically sensitive species like isocyanato(oxo)sulfanium would be a significant challenge. The high reactivity of the isocyanate group and the potential instability of the sulfanium cation would likely preclude the use of harsh reaction conditions.

Future research would need to focus on the development of synthetic routes that operate at low temperatures and under inert atmospheres. One potential approach could be the carefully controlled oxidation of a precursor like an isothiocyanate with a mild oxidant in the presence of a Lewis acid to stabilize the resulting cation. Another avenue could involve the reaction of a sulfinyl halide with a silver salt of isocyanic acid, a metathesis reaction that often proceeds under mild conditions.

A key challenge will be the isolation and purification of the target compound. Cryogenic techniques, such as low-temperature chromatography or crystallization, might be required. The development of in situ generation methods, where the compound is used immediately in a subsequent reaction without isolation, could be a more practical approach for its synthetic application.

Table 1: Hypothetical Synthetic Routes to this compound

Precursor 1Precursor 2Proposed ConditionsPotential AdvantagesKey Challenges
R-N=C=SMild Oxidant (e.g., m-CPBA)Low Temperature (-78 °C), Anhydrous SolventReadily available precursorsOver-oxidation, low selectivity
SOCl₂AgNCOInert Atmosphere, Non-polar SolventHigh atom economyInstability of AgNCO, light sensitivity
HNSOPhosgeneCryogenic Matrix (-196 °C)Formation in an isolated environmentDifficult to scale up, requires specialized equipment

Development of Highly Selective Catalytic Systems

The predicted high reactivity of this compound suggests its potential as a versatile reagent in organic synthesis. However, controlling its reactivity to achieve high selectivity would be paramount. This would necessitate the development of sophisticated catalytic systems.

Future research would likely focus on transition-metal catalysts that can coordinate to the sulfur or oxygen atom of the oxosulfanium group, thereby modulating its electrophilicity. Chiral Lewis acids could also be explored to induce enantioselectivity in reactions with prochiral nucleophiles. For instance, the catalytic addition of this compound to olefins to form β-functionalized isocyanates would be a valuable transformation.

A significant challenge will be catalyst deactivation. The high reactivity of the isocyanate group could lead to the formation of inactive catalyst species through irreversible binding or reaction with the catalyst itself. The development of robust catalysts with high turnover numbers will be a critical area of investigation.

Advanced Spectroscopic Techniques for In Situ Observation of Short-Lived Species

Given its likely transient nature, the characterization of this compound and its reaction intermediates will require advanced spectroscopic techniques capable of in situ observation. Standard techniques like NMR and IR spectroscopy at room temperature might be insufficient if the compound's lifetime is very short.

Future research should employ time-resolved spectroscopic methods. For example, stopped-flow techniques coupled with UV-Vis or IR spectroscopy could be used to monitor the kinetics of its formation and subsequent reactions. Matrix isolation spectroscopy, where the molecule is trapped in an inert gas matrix at cryogenic temperatures, would be an invaluable tool for obtaining its vibrational and electronic spectra without interference from intermolecular interactions.

The unambiguous identification of this short-lived species will be a major hurdle. The correlation of spectroscopic data with high-level computational predictions will be essential for confirming its structure.

Deeper Understanding of Electronic Structure and Reactivity via Coupled Experimental and Computational Approaches

A thorough understanding of the electronic structure of this compound is fundamental to predicting and controlling its reactivity. The interplay between the electron-withdrawing isocyanate group and the cationic sulfur center is expected to result in a unique electronic distribution.

Future research will require a synergistic approach that combines experimental data with high-level quantum chemical calculations. Computational methods, such as Density Functional Theory (DFT) and ab initio methods, will be used to predict its geometry, vibrational frequencies, and electronic transitions. These theoretical predictions will guide the interpretation of experimental spectra. Furthermore, computational modeling of reaction pathways can help to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of its reactions.

A key challenge will be the accurate computational modeling of a potentially open-shell or multireference character species, especially in its excited states or along reaction coordinates. The choice of appropriate computational methods and basis sets will be crucial for obtaining reliable results that are in good agreement with experimental observations.

Table 2: Predicted Spectroscopic and Computational Data for this compound

PropertyPredicted Value/RegionTechniquePurpose
Asymmetric N=C=O stretch~2250-2300 cm⁻¹IR SpectroscopyStructural confirmation
S=O stretch~1100-1200 cm⁻¹IR SpectroscopyProbing electronic environment of sulfur
¹⁴N NMR Chemical ShiftHighly deshieldedNMR SpectroscopyCharacterization of the isocyanate group
Calculated Mulliken Charge on SHighly positiveDFT/ab initioUnderstanding electrophilicity
LUMO EnergyLowDFT/ab initioPredicting reactivity with nucleophiles

Design and Synthesis of Derivatives with Tunable Reactivity for Specific Applications

The modification of the basic this compound structure by introducing various substituents could lead to the development of a new class of reagents with tunable reactivity. By altering the electronic and steric properties of the molecule, its stability and selectivity could be tailored for specific synthetic applications.

Future research in this area would focus on the synthesis of derivatives where a substituent is attached to the sulfur atom. For example, the introduction of an electron-withdrawing group could increase the electrophilicity of the sulfur center, leading to a more reactive species. Conversely, a bulky, electron-donating group could enhance its stability and steric hindrance, potentially leading to higher regioselectivity in its reactions.

The primary challenge in this area will be the development of synthetic methodologies that are tolerant of a wide range of functional groups. The synthesis of each new derivative will likely require a bespoke synthetic route, which could be a time-consuming and resource-intensive process. The ultimate goal would be to create a library of this compound derivatives with a predictable and tunable reactivity profile.

Q & A

Q. Advanced Mechanistic Studies

  • Use isotopic labeling (e.g., ¹⁸O or ³⁴S) to track atom transfer pathways in kinetic studies.
  • Conduct stopped-flow experiments to capture short-lived intermediates.
  • Compare experimental kinetic isotope effects (KIE) with computational predictions to confirm transition states .
  • Publish full synthetic protocols, including quenching methods and workup details, to enable independent verification .

What strategies optimize experimental design for studying this compound’s reactivity with biomolecules?

Q. Interdisciplinary Research Design

  • In silico docking studies : Pre-screen interactions using software like AutoDock to identify target biomolecules.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).
  • Circular dichroism (CD) spectroscopy : Monitor conformational changes in proteins or nucleic acids post-reaction.
  • Align objectives with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clinical relevance if applicable .

How should researchers design stability studies for this compound in aqueous environments?

Q. Advanced Experimental Design

  • pH-dependent degradation assays : Use buffered solutions (pH 3–11) to identify hydrolysis pathways.
  • LC-MS/MS monitoring : Quantify degradation products and propose degradation mechanisms.
  • Arrhenius kinetics : Accelerate stability testing at elevated temperatures to extrapolate shelf-life.
  • Include error margins and confidence intervals in degradation rate calculations to meet reproducibility standards .

What are the best practices for analyzing thermodynamic properties of this compound using calorimetry?

Q. Methodological Rigor

  • Calibrate differential scanning calorimetry (DSC) instruments with indium standards.
  • Perform triplicate runs to account for thermal lag and sample heterogeneity.
  • Integrate thermogravimetric analysis (TGA) to distinguish phase transitions from decomposition events.
  • Cross-validate results with computational enthalpy calculations (e.g., via Gaussian’s thermochemistry module) .

How can literature reviews systematically identify gaps in this compound research?

Q. Research Synthesis Strategy

  • Use Boolean search operators in databases (e.g., SciFinder, Reaxys) to filter studies by reaction type (e.g., "cycloaddition" AND "sulfanium").
  • Apply the PRISMA framework for systematic reviews to map existing knowledge and highlight understudied areas (e.g., catalytic applications).
  • Critically evaluate conflicting data using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Risk Mitigation

  • Conduct hazard assessments using SDS data (e.g., PubChem CID: [insert]) to identify toxicity thresholds .
  • Use gloveboxes for air-sensitive manipulations and Schlenk lines for inert atmosphere reactions.
  • Implement emergency quenching protocols (e.g., slow addition to cold, saturated bicarbonate solutions).
  • Document near-miss incidents and revise SOPs iteratively, as recommended in PLOS data availability guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.